![molecular formula C6H11NO B7810479 4-Amino-3-methyl-3-penten-2-one](/img/structure/B7810479.png)
4-Amino-3-methyl-3-penten-2-one
Overview
Description
4-Amino-3-methyl-3-penten-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluoral-P Reagent for Aldehydes
4-Amino-3-penten-2-one, known as Fluoral-P, is a selective reagent for aldehydes. Its utility in automatic determinations of formaldehyde is notable, as it reacts with formaldehyde to produce a fluorescent product detectable in the lower nanomole range. This reagent is valuable for its stability, selectivity, and reactivity (Compton & Purdy, 1980).
Molecular Structure and Hydrogen Bond Analysis
The molecular structure and intramolecular hydrogen bonds of 4-amino-3-penten-2-one have been extensively studied. Theoretical calculations and spectroscopic analyses reveal its strong intramolecular hydrogen bond, influencing its conformation and properties (Raissi, Moshfeghi, & Farzad, 2005).
Photoisomerization Mechanisms
Investigations into the photoisomerization mechanisms of 4-amino-3-penten-2-one have shown two primary pathways: a non-chelated keto-enamine isomerization through internal rotation and an imino-enol isomerization via hydrogen-atom migration. These findings contribute to the understanding of its photochemical behavior (Yaehata, Nagaya, Kudoh, & Nakata, 2006).
Metal Complex Studies
The infrared spectra of metal complexes with 4-amino-3-pentene-2-one have been analyzed. These studies provide insights into the absorption bands and force constants of these complexes, contributing to a deeper understanding of their molecular interactions (Mcgee & Walter, 1978).
Polymer Functionalization
4-Methyl-1-pentene, a compound related to 4-amino-3-penten-2-one, has been used in polymer functionalization for high energy storage applications. Modified poly(4-methyl-1-pentene) ionomer films show enhanced dielectric constants and breakdown fields, making them attractive for energy storage device technologies (Zhang et al., 2016).
Substitution Effects on Intramolecular Hydrogen Bonding
Research exploring the effects of substitution on the intramolecular hydrogen bonding in 4-amino-3-penten-2-one derivatives has provided valuable insights. These studies, employing ab initio and NBO calculations, enhance the understanding of molecular structure and hydrogen bond strengths in these derivatives (Raissi et al., 2007).
properties
IUPAC Name |
(Z)-4-amino-3-methylpent-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4(5(2)7)6(3)8/h7H2,1-3H3/b5-4- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPWMFDBIICHCI-PLNGDYQASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C)/N)/C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-amino-3-methylpent-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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